Macitentan

Vue d'ensemble

Description

Le macitentan est un antagoniste dual des récepteurs de l'endotheline développé par Actelion Pharmaceuticals. Il est principalement utilisé pour le traitement de l'hypertension artérielle pulmonaire (HTAP), une maladie caractérisée par une pression artérielle élevée dans les artères des poumons. Le this compound agit en bloquant les effets de l'endotheline, une substance qui provoque la constriction des vaisseaux sanguins et conduit à une augmentation de la pression artérielle .

Méthodes De Préparation

Voies de synthèse et conditions de réaction

Le macitentan est synthétisé par un processus en plusieurs étapes impliquant plusieurs réactions clés. La synthèse commence par la préparation de la structure de base de la pyrimidine, suivie de l'introduction de divers substituants pour obtenir le composé final. Les étapes clés comprennent :

Formation du noyau pyrimidine : Le noyau pyrimidine est synthétisé par une réaction de condensation entre des aldéhydes et des amines appropriés.

Bromation : Introduction d'atomes de brome à des positions spécifiques sur les cycles aromatiques.

Éthérification : Formation de liaisons éther par des réactions avec des alcools appropriés.

Formation de sulfonamide : Introduction du groupe sulfonamide par réaction avec des chlorures de sulfonyle.

Méthodes de production industrielle

La production industrielle du this compound implique le passage à l'échelle du processus de synthèse en laboratoire. Cela comprend l'optimisation des conditions de réaction telles que la température, la pression et le choix du solvant pour garantir un rendement et une pureté élevés. Le processus est effectué dans de grands réacteurs avec des mesures de contrôle de la qualité strictes pour répondre aux normes pharmaceutiques .

Analyse Des Réactions Chimiques

Types de réactions

Le macitentan subit plusieurs types de réactions chimiques, notamment :

Oxydation : Le this compound peut être oxydé pour former divers métabolites.

Réduction : Les réactions de réduction peuvent modifier les groupes fonctionnels présents dans le this compound.

Substitution : Les réactions de substitution peuvent se produire sur les cycles aromatiques, conduisant à différents dérivés.

Réactifs et conditions courants

Oxydation : Les agents oxydants courants comprennent le peroxyde d'hydrogène et le permanganate de potassium.

Réduction : Des agents réducteurs tels que le borohydrure de sodium et l'hydrure de lithium et d'aluminium sont utilisés.

Substitution : Les agents halogénants et les nucléophiles sont couramment utilisés dans les réactions de substitution.

Principaux produits formés

Les principaux produits formés à partir de ces réactions comprennent divers métabolites oxydés et réduits, ainsi que des dérivés substitués qui peuvent avoir des propriétés pharmacologiques différentes .

Applications de la recherche scientifique

Le this compound a un large éventail d'applications de recherche scientifique, notamment :

Chimie : Utilisé comme composé modèle pour étudier le comportement des antagonistes des récepteurs de l'endotheline.

Biologie : Étudié pour ses effets sur les voies de signalisation cellulaire et l'expression des gènes.

Médecine : Principalement utilisé dans la recherche clinique pour le traitement de l'hypertension artérielle pulmonaire. Il est également étudié pour une utilisation potentielle dans d'autres maladies cardiovasculaires.

Industrie : Utilisé dans le développement de nouveaux produits pharmaceutiques ciblant les récepteurs de l'endotheline

Mécanisme d'action

Le this compound exerce ses effets en bloquant les récepteurs de l'endotheline ETA et ETB. L'endotheline est un puissant vasoconstricteur qui se lie à ces récepteurs, entraînant une augmentation des niveaux de calcium intracellulaire et une vasoconstriction subséquente. En antagonisant ces récepteurs, le this compound réduit la vasoconstriction et abaisse la pression artérielle dans les artères pulmonaires .

Applications De Recherche Scientifique

Macitentan has a wide range of scientific research applications, including:

Chemistry: Used as a model compound to study the behavior of endothelin receptor antagonists.

Biology: Investigated for its effects on cellular signaling pathways and gene expression.

Medicine: Primarily used in clinical research for the treatment of pulmonary arterial hypertension. It is also being explored for potential use in other cardiovascular diseases.

Industry: Used in the development of new pharmaceuticals targeting endothelin receptors

Mécanisme D'action

Macitentan exerts its effects by blocking the endothelin receptors ETA and ETB. Endothelin is a potent vasoconstrictor that binds to these receptors, leading to increased intracellular calcium levels and subsequent vasoconstriction. By antagonizing these receptors, this compound reduces vasoconstriction and lowers blood pressure in the pulmonary arteries .

Comparaison Avec Des Composés Similaires

Le macitentan est comparé à d'autres antagonistes des récepteurs de l'endotheline tels que le bosentan et l'ambrisentan. Bien que les trois composés ciblent les récepteurs de l'endotheline, le this compound présente une plus grande sélectivité pour le récepteur ETA et un risque plus faible d'hépatotoxicité par rapport au bosentan. Cela fait du this compound un choix privilégié pour le traitement à long terme de l'hypertension artérielle pulmonaire .

Composés similaires

Bosentan : Un autre antagoniste dual des récepteurs de l'endotheline avec un risque plus élevé de toxicité hépatique.

Ambrisentan : Sélectif pour le récepteur ETA, utilisé pour des indications similaires mais avec des propriétés pharmacocinétiques différentes

Activité Biologique

Macitentan is a dual endothelin receptor antagonist (ERA) primarily used in the treatment of pulmonary arterial hypertension (PAH). Its mechanism of action, pharmacokinetics, clinical efficacy, and safety profile have been extensively studied, providing insights into its biological activity.

This compound selectively inhibits the endothelin-1 (ET-1) receptors, specifically the ET_A and ET_B subtypes. ET-1 plays a significant role in the pathophysiology of PAH by promoting vasoconstriction and vascular remodeling through activation of these receptors. By blocking ET-1 from binding to its receptors, this compound reduces pulmonary vascular resistance and improves hemodynamics in patients with PAH .

Pharmacokinetics

The pharmacokinetic profile of this compound reveals several important characteristics:

- Absorption : this compound is absorbed orally, with maximum plasma concentrations (C_max) typically reached around 8 hours post-administration. However, this can extend up to 30 hours at higher doses .

- Bioavailability : Estimated at 74%, though not experimentally determined .

- Volume of Distribution : The apparent volume of distribution ranges from 40 to 50 L, indicating extensive tissue distribution .

- Protein Binding : Over 99% of this compound is bound to plasma proteins, primarily albumin .

- Metabolism : It is metabolized mainly through oxidative depropylation into an active metabolite (ACT-132577), which has a longer half-life than this compound itself .

Randomized Controlled Trials

This compound's efficacy has been demonstrated in several randomized controlled trials:

- SERAPHIN Trial : This pivotal study showed that this compound significantly improved health-related quality of life (HRQoL) scores compared to placebo. At six months, patients receiving 10 mg of this compound exhibited improvements in seven out of eight domains measured by the SF-36 questionnaire .

- MUSIC Trial : Although primarily aimed at idiopathic pulmonary fibrosis (IPF), this trial indicated that long-term exposure to this compound was well tolerated. It also suggested potential benefits in preventing lung fibrosis based on animal models .

- Meta-analysis : A comprehensive meta-analysis involving seven randomized trials demonstrated that this compound effectively decreased pulmonary vascular resistance (PVR) and improved cardiac index in patients with PAH .

Safety Profile

The safety profile of this compound has been assessed in various studies:

- Adverse Events : Commonly reported adverse events include dyspnea, nasopharyngitis, and worsening PAH symptoms. In a real-world study involving Korean patients, these events occurred in approximately 5% and 3% of participants, respectively .

- Long-term Tolerability : Studies have shown that this compound is generally well tolerated over extended periods, with a low incidence of serious adverse effects reported .

Case Study Insights

A case study involving patients with PAH highlighted the significant improvement in exercise capacity and overall functional class after initiating treatment with this compound. Patients reported enhanced quality of life metrics and reduced hospitalization rates due to PAH-related complications.

Summary Table of Key Findings

| Parameter | Value/Description |

|---|---|

| Mechanism | Dual ETA/ETB receptor antagonist |

| Bioavailability | Estimated at 74% |

| C_max | ~8 hours (up to 30 hours at higher doses) |

| Volume of Distribution | 40-50 L |

| Protein Binding | >99% (primarily albumin) |

| Common Adverse Events | Dyspnea, nasopharyngitis |

| Efficacy | Significant reduction in PVR and improved HRQoL |

Propriétés

IUPAC Name |

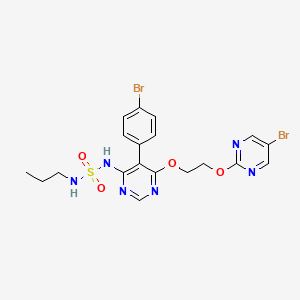

5-(4-bromophenyl)-6-[2-(5-bromopyrimidin-2-yl)oxyethoxy]-N-(propylsulfamoyl)pyrimidin-4-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H20Br2N6O4S/c1-2-7-26-32(28,29)27-17-16(13-3-5-14(20)6-4-13)18(25-12-24-17)30-8-9-31-19-22-10-15(21)11-23-19/h3-6,10-12,26H,2,7-9H2,1H3,(H,24,25,27) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JGCMEBMXRHSZKX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCNS(=O)(=O)NC1=C(C(=NC=N1)OCCOC2=NC=C(C=N2)Br)C3=CC=C(C=C3)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H20Br2N6O4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50196063 | |

| Record name | Macitentan | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50196063 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

588.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action |

Through complete blockade of tissular endothelin, Actelion-1 is expected to protect tissue from the damaging effect of elevated endothelin, specifically in the cardiovascular system. In pre-clinical studies, Actelion-1 also exhibited effects suggesting that it maintains the integrity of the vascular wall and improves long-term outcome. Accordingly, Actelion-1 may provide therapeutic benefit in a wide range of cardiovascular indications., Macitentan is an antagonist which binds to the endothelin A and B receptors (EA and EB) and blocks signaling from endothelin-1 and -2. Pulmonary arterial hypertension has many different mechanisms which contribute to the development of endothelial dysfunction including elevated cytosolic calcium, genetic factors, epigenetic changes, and mitochondrial dysfunction. The focus of macitentan's mechanism relates to the role of overexpressed endothelin from the vascular endothelium. Endothelins are released in both a constitutive fashion from secretory vesicles and in response to stimuli via Weibel-Palade storage granules. Endothelins bind to the EA and EB receptors, with endothelins -1 and -2 having more affinity than endothelin-3. Binding to the Gq coupled EA receptor triggers Ca2+ release from the sarcoplasmic reticulum of smooth muscle cells via the phospholipase C (PLC) pathway. Downstream protein kinase C activation may also contribute to increased Ca2+ sensitivity of the contractile apparatus. EA receptor activation is also known to contribute to pulmonary artery smooth muscle cell proliferation. The binding of endothelins to the EB receptors acts in opposition to EA signaling by activating the same PLC cascade in endothelial cells to activate endothelial nitric oxide synthase. The subsequent release of nitric oxide produces vasodilation through the cyclic guanosine monophosphate cascade. Despite the greater presence of EB receptors on endothelial cells, they are still present on smooth muscle cells and may contribute to cell proliferation through the same mechanisms as EA receptors. Macitentan is thought to provide its therapeutic effect primarily via blocking signaling through EA which produces both decreased vasoconstriction via reduced smooth muscle cell contractility and attenuation of the hyperproliferation of smooth muscle cells found in PAH. Blockade of EB is less likely to contribute to a therapeutic effect as this signaling is responsible for the counter-regulatory vasodilatory signal. | |

| Record name | Actelion-1 | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB05367 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Macitentan | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB08932 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

CAS No. |

441798-33-0 | |

| Record name | Macitentan | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=441798-33-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Macitentan [USAN:INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0441798330 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Macitentan | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB08932 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Macitentan | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50196063 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-(4-bromophenyl)-6-[2-(5-bromopyrimidin-2-yl)oxyethoxy]-N-(propylsulfamoyl)pyrimidin-4-amine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | MACITENTAN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Z9K9Y9WMVL | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Melting Point |

134-136°C | |

| Record name | Macitentan | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB08932 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.